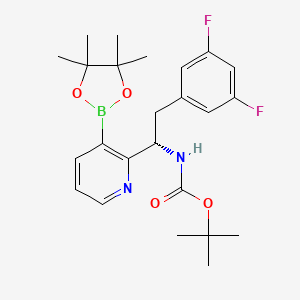
(S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, difluorophenyl group, and a dioxaborolane moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable nucleophile.
Formation of the Dioxaborolane Moiety: The dioxaborolane group is formed through a boronation reaction, typically using a boronic acid or boronate ester.
Coupling Reactions: The various fragments are coupled together using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Final Protection and Deprotection Steps: The tert-butyl carbamate group is introduced as a protecting group for the amine functionality, followed by deprotection to yield the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or boronate esters.
Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a phenyl group or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium catalysts (Pd/C, Pd(OAc)2) for cross-coupling reactions
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), ethanol
Major Products
Boronic Acids: Formed through oxidation of the dioxaborolane moiety
Reduced Phenyl Derivatives: Resulting from reduction of the difluorophenyl group
Substituted Pyridine Derivatives: Formed through nucleophilic substitution reactions
科学的研究の応用
(S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of (S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The boron center in the dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in chemical biology for probing enzyme activity and protein interactions. Additionally, the difluorophenyl group can engage in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
(S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-pyridin-2-yl)ethyl)carbamate: Lacks the dioxaborolane moiety, resulting in different reactivity and applications.
(S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate: Contains a phenyl ring instead of a pyridine ring, altering its chemical properties and biological activity.
(S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethyl)carbamate: The position of the dioxaborolane moiety on the pyridine ring is different, leading to variations in reactivity and applications.
Uniqueness
(S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. The presence of the dioxaborolane moiety allows for reversible covalent interactions, while the difluorophenyl group enhances its stability and biological activity. This combination makes it a valuable compound for various scientific research applications.
特性
CAS番号 |
2304631-45-4 |
|---|---|
分子式 |
C24H31BF2N2O4 |
分子量 |
460.3 g/mol |
IUPAC名 |
tert-butyl N-[(1S)-2-(3,5-difluorophenyl)-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C24H31BF2N2O4/c1-22(2,3)31-21(30)29-19(13-15-11-16(26)14-17(27)12-15)20-18(9-8-10-28-20)25-32-23(4,5)24(6,7)33-25/h8-12,14,19H,13H2,1-7H3,(H,29,30)/t19-/m0/s1 |
InChIキー |
BVBFJSBUNMGLLZ-IBGZPJMESA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)[C@H](CC3=CC(=CC(=C3)F)F)NC(=O)OC(C)(C)C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(CC3=CC(=CC(=C3)F)F)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


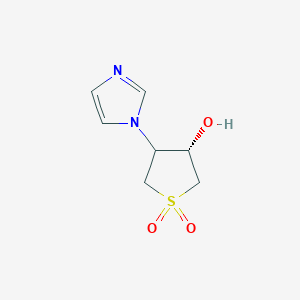

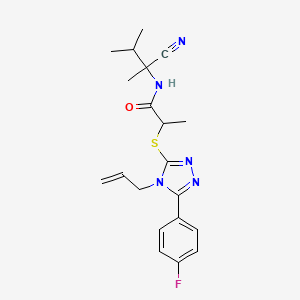

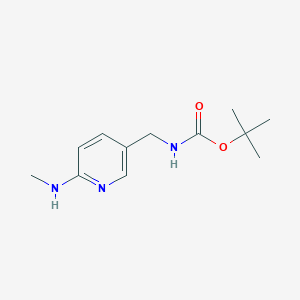

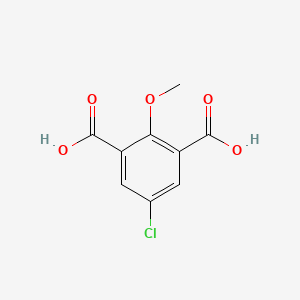
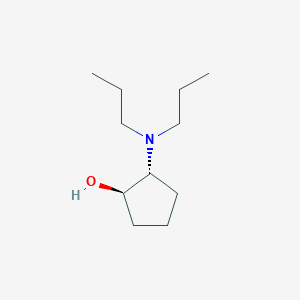
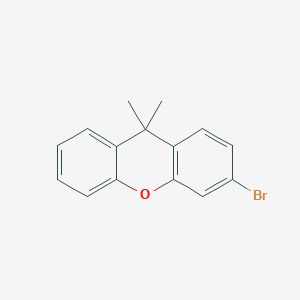
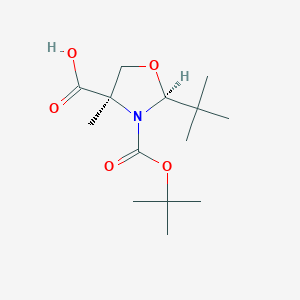
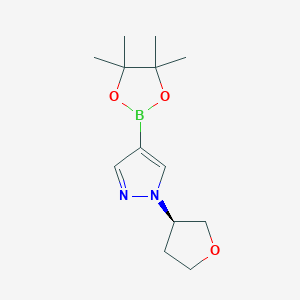
![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351804.png)
![(Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine](/img/structure/B13351806.png)

